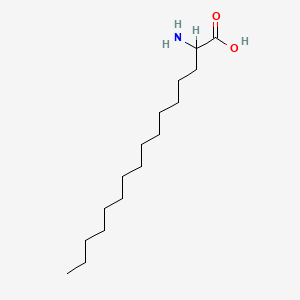
2-Aminohexadecanoic acid
Cat. No. B1268276
Key on ui cas rn:
7769-79-1
M. Wt: 271.44 g/mol
InChI Key: XELWBYCKQCNAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05993823
Procedure details


830 mg (1.53 mmole) of the N-hydroxysuccinimide ester of 3β-(2'-carboxymethoxycholest-5-ene) obtained as previously described (Ahmad et al. J. Chem., 24, 143-151) was added to a solution of 746 mg (1.53 mmoles) of Nα-Fmoc-lysine trifluoroacetate (obtained by trifluoroacetic acid deprotection of Nα-Fmoc-NεBoc-lysine), and 0.214 ml of triethylamine in 5 ml of methylene chloride. The reaction mixture was stirred overnight at room temperature. After addition of methanol (5 ml), and methylene chloride (20 ml), the reaction mixture was washed with 10-2 aqueous HCl. The organic layer was dried, and evaporated to give crystals. Yield: 0.88 g (73%). m.p.=89° C. Rf=0.5 (methylene chloride/methanol, 9/1), m/z: 795 [M+H]+.
[Compound]
Name
N-hydroxysuccinimide ester
Quantity
830 mg
Type
reactant
Reaction Step One

[Compound]
Name
3β-(2'-carboxymethoxycholest-5-ene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Nα-Fmoc-lysine trifluoroacetate
Quantity
746 mg
Type
reactant
Reaction Step Two





Name
methylene chloride methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]([OH:5])=[O:4].C(N[C@H](C(O)=O)CCCCN)(O[CH2:11][CH:12]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:18]2[C:13]1=[CH:14][CH:15]=[CH:16][CH:17]=2)=O.C([N:37](CC)CC)C.CO.C(Cl)Cl.CO>C(Cl)Cl>[NH2:37][CH:2]([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH3:11])[C:3]([OH:5])=[O:4] |f:0.1,4.5|
|
Inputs


Step One
[Compound]
|
Name
|
N-hydroxysuccinimide ester
|
|
Quantity
|
830 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
3β-(2'-carboxymethoxycholest-5-ene)
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
Nα-Fmoc-lysine trifluoroacetate
|
|
Quantity
|
746 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F.C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)N[C@@H](CCCCN)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.214 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
methylene chloride methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl.CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the reaction mixture was washed with 10-2 aqueous HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crystals
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
